4-Chloro-2-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran
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Overview
Description
4-Chloro-2-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 4-Chloro-2-methylbenzylzinc chloride in tetrahydrofuran, a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-methylbenzylzinc chloride typically involves the reaction of 4-Chloro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-Chloro-2-methylbenzyl chloride+Zn→4-Chloro-2-methylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methylbenzylzinc chloride involves large-scale reactors where the reactants are combined under controlled conditions. The process ensures high purity and yield by maintaining optimal temperatures, pressures, and inert atmospheres. The product is then diluted to the desired concentration (0.5 M) in tetrahydrofuran for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbenzylzinc chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.
Common Reagents and Conditions
Solvents: Tetrahydrofuran, diethyl ether
Catalysts: Palladium, nickel
Conditions: Inert atmosphere (argon or nitrogen), low to moderate temperatures
Major Products
The major products formed from reactions involving 4-Chloro-2-methylbenzylzinc chloride depend on the specific reaction conditions and substrates used. Common products include substituted aromatic compounds, alcohols, and complex organic frameworks.
Scientific Research Applications
4-Chloro-2-methylbenzylzinc chloride is used in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Employed in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism by which 4-Chloro-2-methylbenzylzinc chloride exerts its effects involves the formation of organozinc intermediates that participate in nucleophilic addition or substitution reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the substrates it reacts with, such as carbonyl compounds or halides.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzylzinc chloride
- 4-Chlorobenzylzinc chloride
- 2-Methylbenzylzinc chloride
Uniqueness
4-Chloro-2-methylbenzylzinc chloride is unique due to the presence of both a chloro and a methyl group on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct advantages in certain synthetic applications, such as increased reactivity or selectivity towards specific substrates.
Properties
IUPAC Name |
4-chloro-1-methanidyl-2-methylbenzene;chlorozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDEJLUVWJORH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[CH2-].Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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